(2-Aminocyclohexyl)methanol hydrochloride
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Overview
Description
(2-Aminocyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a hydrochloride salt derived from (2-aminocyclohexyl)methanol, a cyclohexane derivative with an amino group and a hydroxymethyl group attached to the second carbon atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Cyclohexanone: One common synthetic route involves the reduction of cyclohexanone to cyclohexanol, followed by amination to introduce the amino group.
Hydroxylation of Cyclohexylamine: Another method involves the hydroxylation of cyclohexylamine to produce (2-aminocyclohexyl)methanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods. The process is optimized for high yield and purity, often involving catalysts and specific reaction conditions to ensure efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclohexanone derivatives.
Reduction: The compound can be reduced to produce cyclohexylamine.
Substitution: It can participate in substitution reactions, where the amino group or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclohexanone and its derivatives.
Reduction Products: Cyclohexylamine.
Substitution Products: Various substituted cyclohexanes depending on the reagents used.
Scientific Research Applications
(2-Aminocyclohexyl)methanol hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-aminocyclohexyl)methanol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic processes.
Receptors: It may bind to receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Cyclohexylamine
Cyclohexanone
Cyclohexanol
Properties
IUPAC Name |
(2-aminocyclohexyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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